molecular formula C10H8N2O3 B3078524 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid CAS No. 105234-30-8

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

Cat. No. B3078524
CAS RN: 105234-30-8
M. Wt: 204.18 g/mol
InChI Key: RDMDEJWFERSUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, also known as oxoquinazolin-1-acetic acid (OQAA) is an organic compound of the quinazoline class. It is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in a six-membered ring. OQAA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, such as quinazolinones, quinazolines, and quinazolinesulfonamides. OQAA has also been used in the synthesis of various organic compounds, such as quinazolines, quinazolinesulfonamides, and quinazolinesulfonamides.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 4H-3,1-benzoxazin-4-one, a compound structurally related to 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, exhibit selective anticancer activity. The study explored the reactivity of 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-benzoic acid towards various nitrogen nucleophiles, leading to the synthesis of aminoquinazolin-4-one and other compounds. Some of these compounds demonstrated good anticancer properties in bioassays, highlighting their potential in cancer treatment research (Abdel-Rahman, 2005).

Antibacterial Activity

A series of compounds derived from 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl were synthesized and evaluated for their antibacterial properties. These compounds were prepared through a condensation process involving various nitrogen-containing nucleophiles. The synthesized compounds were tested against a range of bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The study provided insights into the antibacterial potential of quinazolin-4-one derivatives, suggesting their application in developing new antibacterial agents (Singh et al., 2010).

Anticonvulsant Activity

Research into the anticonvulsant properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives revealed promising results. By synthesizing a series of N-R-acetamides from the key intermediate, the study investigated their potential as anticonvulsant agents. Molecular docking studies using SCIGRESS software suggested that selected compounds were promising for experimental anticonvulsant activity evaluations. Pharmacological studies identified a lead compound that improved experimental convulsive syndrome rates in mice without impairing motor coordination, indicating its potential for further anticonvulsant research (El Kayal et al., 2019).

Tyrosinase Inhibition

A study on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed their potent inhibitory effects on the tyrosinase enzyme, a key target in the treatment of hyperpigmentation disorders. The synthesized compounds showed much lower IC50 values than the standard kojic acid, indicating their effectiveness as tyrosinase inhibitors. The research also included a mechanistic approach through chemoinformatics and molecular docking studies, providing a comprehensive understanding of the interaction between these compounds and the tyrosinase enzyme (Dige et al., 2019).

properties

IUPAC Name

2-(4-oxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMDEJWFERSUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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